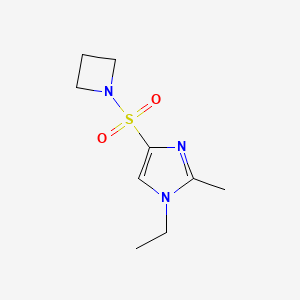

4-(azetidine-1-sulfonyl)-1-ethyl-2-methyl-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(Azetidine-1-sulfonyl)-benzenesulfonyl chloride” is related to the one you’re asking about . It has a molecular weight of 295.77 . Another related compound is “4-(Azetidin-1-ylsulfonyl)phenylboronic acid” which has a molecular weight of 241.08 g/mol.

Synthesis Analysis

“4-(Azetidin-1-ylsulfonyl)phenylboronic acid” derivatives have been utilized in chemical synthesis, particularly in the construction of bicyclic beta-lactam carboxylic esters. These derivatives play a crucial role in tandem Ireland-Claisen rearrangement and ring-closing alkene metathesis processes.Molecular Structure Analysis

The InChI key for “4-(Azetidine-1-sulfonyl)-benzenesulfonyl chloride” is KDHISFOFEMBARI-UHFFFAOYSA-N . For “4-(Azetidin-1-ylsulfonyl)phenylboronic acid”, the InChI key is IOGLONDWRZETTA-UHFFFAOYSA-N.Applications De Recherche Scientifique

Organocatalysis and Synthesis

Organocatalytic Applications

Imidazole-based zwitterionic-salts have been identified as efficient organocatalysts for the regioselective ring-opening of aziridines by various nucleophiles, facilitating gram-scale synthesis and showcasing the versatility of imidazole derivatives in organic synthesis (Ghosal et al., 2016).

Diazotransfer Reagents

The development and synthesis of imidazole-1-sulfonyl azide hydrochloride as an efficient diazotransfer reagent highlight the role of sulfonyl azide derivatives in converting primary amines into azides and methylene substrates into diazo compounds, offering a cost-effective and stable option for large-scale applications (Goddard-Borger & Stick, 2007).

Biological Activity

- Antibacterial Evaluation: Research into novel heterocyclic compounds containing a sulfonamido moiety, aimed at developing antibacterial agents, demonstrates the potential of sulfonyl and imidazole derivatives in combating bacterial infections. Several compounds exhibited high antibacterial activities, showcasing the therapeutic potential of these chemical frameworks (Azab et al., 2013).

Chemical Synthesis and Functionalization

- Sulfonylation and Sulfenylation Reactions: Studies on the iodine-induced sulfonylation and sulfenylation of imidazopyridines using sodium sulfinates as the sulfur source indicate the utility of these reactions in selectively accessing sulfones and sulfides. This reflects the broader applicability of imidazole derivatives in diverse synthetic routes (Guo et al., 2018).

Propriétés

IUPAC Name |

4-(azetidin-1-ylsulfonyl)-1-ethyl-2-methylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2S/c1-3-11-7-9(10-8(11)2)15(13,14)12-5-4-6-12/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEIFHIHPRLYOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=C1C)S(=O)(=O)N2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(azetidine-1-sulfonyl)-1-ethyl-2-methyl-1H-imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,6R)-7-Azabicyclo[4.2.0]oct-3-ene](/img/structure/B2666272.png)

![3-benzyl-9-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2666277.png)

![4-(4-fluorophenyl)-6-(2-hydroxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2666278.png)

![1-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2666279.png)

![[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2666281.png)

![3-(4-methoxybenzyl)-8-methyl-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2666288.png)

![1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carbaldehyde](/img/structure/B2666289.png)